Flavor Enhancer: Inosine 5'-monophosphate disodium salt hydrate is recognized for its umami taste, often described as savory or meaty. [, ] This property makes it a valuable flavor enhancer in various food products. [, ]
Chemical Reactions Analysis
Diethylamine Treatment for Enhanced Mass Spectrometry: Diethylamine treatment significantly improves the electrospray mass spectrometry analysis of polyphosphonated alkali metal salts, including Inosine 5'-monophosphate trisodium salt. This treatment reduces sodium adduct ion signals, enhancing the visibility of acid ions and molecular fragments containing phosphonate groups. []
Mechanism of Action
Umami Taste Perception: Inosine 5'-monophosphate disodium salt hydrate, along with other umami substances like L-glutamic acid monopotassium salt monohydrate, elicits a response in taste cells. [] This response, involving calcium ion (Ca2+) signaling, contributes to the perception of umami taste. []
Applications
Food Industry:
Seasoning Base: Inosine 5'-monophosphate disodium salt hydrate is a key component in seasoning bases, especially those prepared through enzymatic hydrolysis and thermal reactions. [] These processes enhance the release and concentration of umami components, resulting in a richer savory flavor profile. []
Flavor Enhancer: It is widely used as a flavor enhancer in various food products, capitalizing on its umami taste to improve the savory notes of dishes. [, ]
Biological Research:
Taste Reception Studies: Inosine 5'-monophosphate disodium salt hydrate is employed in research investigating the mechanisms of taste perception, particularly umami taste. [] Its ability to elicit responses in isolated taste buds makes it valuable for studying taste cell signaling and sensory perception. []
Related Compounds
Adenosine 5'-triphosphate Disodium Salt
Relevance: Adenosine 5'-triphosphate disodium salt and Inosine 5'-monophosphate disodium salt hydrate are both nucleotides, belonging to the same class of organic compounds involved in various biological processes. They share a similar purine nucleoside structure, with adenosine containing an adenine base and inosine containing a hypoxanthine base. Both compounds are also found as alkali metal salts, specifically sodium salts, indicating similar solubility and ionization properties. []
Cytidine 5'-triphosphate Disodium Salt
Relevance: Similar to the previous example, Cytidine 5'-triphosphate disodium salt and Inosine 5'-monophosphate disodium salt hydrate belong to the nucleotide family. Both are characterized as alkali metal salts, particularly disodium salts. This shared characteristic suggests similarities in their physical properties, such as solubility and ionization behavior. []
L-Glutamic Acid Monopotassium Salt Monohydrate
Relevance: The research highlights the use of L-Glutamic acid monopotassium salt monohydrate alongside Inosine 5'-monophosphate disodium salt hydrate as umami taste substances. This suggests a synergistic relationship between these compounds in eliciting the savory umami taste perception. []
Glutamic Acid
Relevance: Glutamic Acid is identified as a significant contributor to the umami taste in seasoning bases, along with Inosine 5'-monophosphate disodium salt hydrate. The research emphasizes the role of both compounds in enhancing the savory flavor profile. []
Inosine 5'-monophosphate
Relevance: The paper directly investigates Inosine 5'-monophosphate disodium salt hydrate as a key component in seasoning bases, particularly for its contribution to the umami taste. This compound is central to the research's focus on flavor enhancement. []
Guanosine 5'-Monophosphate Disodium Salt Hydrate
Relevance: The study identifies Guanosine 5'-monophosphate disodium salt hydrate as another important contributor to the umami taste in the analyzed seasoning bases, alongside Inosine 5'-monophosphate disodium salt hydrate. This underscores the significance of both compounds in enhancing the savory flavor profile of food. []
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IMP is a purine ribonucleoside 5'-monophosphate having hypoxanthine as the nucleobase. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate and an inosine phosphate. It is a conjugate acid of an IMP(2-). Inosine 5'-Monophosphate. A purine nucleotide which has hypoxanthine as the base and one phosphate group esterified to the sugar moiety. Inosinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Inosinic acid is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available. Inosinic Acid is a purine ribonucleotide with hypoxanthine as the base and one phosphate group attached to the sugar moiety. Inosinic acid and its salt forms are used as flavor enhancers in industrial food production. In vivo, inosinic acid is involved in purine metabolism and acts as an intermediate in the synthesis of adenine and guanine, which are precursors for the second messenger signaling molecules adenosine monophosphate (AMP) and guanosine monophosphate (GMP), respectively. Inosinic acid is a metabolite found in or produced by Saccharomyces cerevisiae. See also: Polyinosinic acid (monomer of); Polyinosinic-Polycytidylic Acid (High MW) (monomer of); Polyinosinic-polycytidylic acid (low MW) (monomer of).
2'-O-methylguanosine is guanosine with the hydrogen on the hydroxyl at position C-2' substituted with a methyl group. It has a role as a metabolite. 2'-O-Methylguanosine is a natural product found in Saccharomyces cerevisiae with data available.